trans-2-Fluorocyclohexanol
Description
Significance of Fluorine Substitution in Stereochemical Investigations
The introduction of fluorine into organic molecules has a profound impact on their physical and chemical properties, making it a crucial tool in stereochemical investigations. researchgate.net Due to its high electronegativity and size, similar to a hydrogen atom, fluorine substitution can dramatically alter a molecule's conformational behavior, stability, and reactivity. researchgate.netresearchgate.net These changes are often exploited in various fields, including medicinal chemistry and materials science. researchgate.net The predictable alignment of the carbon-fluorine (C-F) bond with adjacent functional groups, driven by stereoelectronic effects like hyperconjugation and electrostatic interactions, allows for the control of molecular shape. researchgate.netbeilstein-journals.org
In cyclic systems such as cyclohexane (B81311), the orientation of a fluorine substituent can significantly influence the ring's conformational equilibrium. researchgate.net For instance, in vicinal difluoroalkanes, conformations where the F-C-C-F dihedral angle is gauche are stabilized by hyperconjugative interactions. mdpi.com This effect, known as the gauche effect, is a key factor in determining the preferred conformation. beilstein-journals.orgnih.gov The study of fluorinated molecules, therefore, provides valuable insights into the fundamental principles of conformational analysis and the subtle forces that dictate molecular architecture. beilstein-journals.orgnih.gov
Historical Context of trans-1,2-Disubstituted Cyclohexanes in Conformational Theory
The conformational analysis of cyclohexane and its derivatives is a cornerstone of modern stereochemistry. Early work established the chair conformation as the most stable form, with substituents occupying either axial or equatorial positions. nih.govwikipedia.org The study of disubstituted cyclohexanes introduced the concepts of cis and trans isomerism and their influence on conformational preference. fiveable.me
For trans-1,2-disubstituted cyclohexanes, two chair conformations are possible: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). libretexts.org The diaxial conformer is generally destabilized by 1,3-diaxial interactions, which are steric clashes between the axial substituents and the axial hydrogens on the same side of the ring. wikipedia.orglibretexts.org Consequently, the diequatorial conformer is typically more stable. libretexts.org However, the equilibrium can be influenced by other factors, including electrostatic interactions and the potential for intramolecular hydrogen bonding between the substituents. researchgate.net The investigation of various trans-1,2-disubstituted cyclohexanes has been crucial in developing a quantitative understanding of these competing effects. nih.govresearchgate.net
Controversies Surrounding Intramolecular Hydrogen Bonding in Fluorinated Alcohols
The existence and significance of an intramolecular hydrogen bond between a hydroxyl group and a vicinal fluorine atom (OH···F) have been subjects of considerable scientific debate for many years. psu.edu While fluorine is a weak hydrogen-bond acceptor, the formation of such a bond in conformationally restricted systems is more established. beilstein-journals.orgresearchgate.netnih.gov However, in flexible acyclic and cyclic systems like trans-2-fluorocyclohexanol (B1313321), the evidence has been more contentious. researchgate.netresearchgate.net
Overview of Research Methodologies Applied to this compound
A variety of sophisticated research methodologies have been employed to investigate the conformational preferences of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool, with techniques such as variable temperature and solvent experiments being particularly valuable. rsc.org Low-temperature NMR allows for the direct observation and integration of signals from individual conformers (axial-axial and equatorial-equatorial), providing a direct measure of their relative populations and, consequently, their energy differences. psu.edursc.orgresearchgate.net Analysis of vicinal proton-proton (H-H) coupling constants at different temperatures also provides precise data on conformer energies in various solvents. rsc.orgrsc.org
Alongside experimental methods, theoretical calculations, including ab initio and Density Functional Theory (DFT), play a crucial role. psu.edursc.org These computational approaches are used to calculate the energies of different conformers and to model the effects of solvation. rsc.org By comparing the results of theoretical calculations with experimental data, researchers can gain a more complete understanding of the factors governing the conformational equilibrium of this compound. psu.edursc.org Infrared (IR) spectroscopy has also been used to study the intramolecular interactions in this and related systems. proceedings.scienceresearchgate.net
Research Findings on trans-2-Fluorocyclohexanol Conformations
Detailed studies have quantified the energetic balance between the diaxial (ax-ax) and diequatorial (eq-eq) conformers of this compound in different environments. The diequatorial conformer is consistently found to be the more stable form.
Table 1: Conformer Energy Differences (ΔG(aa-ee)) of this compound in Various Solvents The free energy difference between the diaxial (aa) and diequatorial (ee) conformers. A positive value indicates the eq-eq conformer is more stable.
| Solvent | ΔG (kcal mol⁻¹) |
| Carbon Tetrachloride (CCl₄) | 1.5 |
| Acetone | ~1.2 |
| Chloroform (B151607) (CDCl₃) | - |
| Dichloromethane (B109758) (CD₂Cl₂) | - |
| Vapour State (calculated) | 1.6 |
Data sourced from studies utilizing NMR spectroscopy. psu.edursc.org
The stability of the diequatorial conformer is often attributed to a favorable intramolecular hydrogen bond between the equatorial hydroxyl group and the equatorial fluorine atom. The strength of this interaction has been estimated from experimental data.
Table 2: Calculated Interaction Energies in this compound Values derived from comparing experimental conformer energies with those of monosubstituted cyclohexanes.
| Interaction | Estimated Energy (kcal mol⁻¹) |
| OH···F Hydrogen Bonding Attraction (eq-eq conformer) | 1.6 |
Data sourced from Abraham et al. rsc.org
Theoretical calculations provide further insight into the relative energies of the conformers, though they sometimes differ from experimental values, highlighting the importance of considering solvation effects.
Table 3: Comparison of Experimental and Theoretical Conformer Energy Differences (ΔG(aa-ee)) for this compound
| Method | Energy Difference (kcal mol⁻¹) |
| Experimental (Vapour State) | 1.6 |
| Ab initio Theory (6-31G*(MP2) level) | 1.1 |
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-fluorocyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYKFDDTPIOYQV-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Enantioselective Preparation of Trans 2 Fluorocyclohexanol
Established Synthetic Routes to trans-2-Fluorocyclohexanol (B1313321)
The principal approach to racemic this compound involves the cleavage of the epoxide ring of cyclohexene (B86901) oxide using a fluoride (B91410) source. The stereochemistry of the product is typically trans due to the nature of the SN2-type ring-opening mechanism.
Synthesis from Cyclohexene Oxide and Fluorinating Reagents
The reaction of cyclohexene oxide with hydrofluorinating agents is a direct and common method for preparing this compound. The choice of reagent can influence reaction conditions and outcomes.
Hydrogen fluoride-pyridine, often referred to as Olah's reagent, is a widely used fluorinating agent. thieme-connect.de It is typically a 70:30 (w/w) mixture of hydrogen fluoride and pyridine. thieme-connect.de This reagent facilitates the ring-opening of epoxides to form fluorohydrins. In a typical procedure, cyclohexene oxide diluted in an anhydrous ether is added slowly to a cooled solution of hydrogen fluoride-pyridine reagent. tdl.org The reaction proceeds via a nucleophilic attack of the fluoride ion, leading to the formation of this compound. tdl.org While effective, Olah's reagent can sometimes lead to decomposition products with certain substrates. acs.org
Triethylamine (B128534) trihydrofluoride (HF·Et₃N) is another effective reagent for the hydrofluorination of epoxides. acs.org It is often considered a milder alternative to HF-pyridine. The reaction of cyclohexene oxide with neat triethylamine trishydrofluoride at elevated temperatures (115-155 °C) yields the desired trans-2-fluorocyclohexanols. acs.orgsigmaaldrich.com Studies have shown that treating epoxysilanes with commercially available HF·Et₃N in dichloromethane (B109758) at room temperature results in a clean conversion to the corresponding fluorohydrin in high yield and with complete regioselectivity. acs.org This high regioselectivity is attributed to a β-silyl effect. acs.org In some cases, HF·Et₃N provides superior results compared to Olah's reagent, which can cause significant decomposition. acs.org The basicity of the amine and the HF/amine ratio in the reagent can affect the stereospecificity and regioselectivity of the hydrofluorination. researchgate.net
Enantioselective Synthesis and Deracemization Strategies
Producing enantiomerically pure or enriched this compound is crucial for its application as a chiral building block. Strategies include the asymmetric ring-opening of the achiral epoxide precursor and the resolution of the racemic fluorohydrin.
Asymmetric Ring Opening of Epoxides by Hydrofluorinating Reagents
The enantioselective ring-opening of meso-epoxides like cyclohexene oxide using a chiral catalyst is a powerful method for synthesizing optically active fluorohydrins. researchgate.net One notable approach involves the use of chiral (salen)chromium complexes, such as Jacobsen's catalyst, to mediate the reaction. researchgate.netmdpi.comresearchgate.net
In one study, the reaction of cyclohexene oxide with potassium bifluoride (KHF₂) and 18-crown-6 (B118740) in the presence of Jacobsen's (S,S)-(+)-(salen)chromium chloride complex resulted in a trans-diastereoselective formation of (R,R)-(−)-2-fluorocyclohexanol with a 55% enantiomeric excess (ee). researchgate.netresearchgate.net Another variation used silver fluoride (AgF) as the fluoride source with the same catalyst, achieving up to 72% ee and a 90% isolated yield of the fluorohydrin. researchgate.net These reactions demonstrate the feasibility of introducing fluoride enantioselectively, although minor amounts of corresponding chlorohydrins can also be formed. researchgate.netresearchgate.net
| Catalyst System | Fluoride Source | Product | Enantiomeric Excess (ee) | Yield | Reference |
| (S,S)-(+)-(salen)CrCl | KHF₂/18-crown-6 | (R,R)-(−)-2-Fluorocyclohexanol | 55% | 64% | researchgate.netmdpi.com |
| (salen)CrCl | AgF / Bu₄N⁺H₂F₃⁻ | Optically active 2-Fluorocyclohexanol | 72% | 90% | researchgate.net |
Lipase-Catalyzed Deracemization of trans-2-Fluorocycloalkanols
Enzymatic methods, specifically lipase-catalyzed kinetic resolutions, provide an effective route to enantioenriched this compound. acs.orgnih.gov This strategy involves the deracemization of the racemic fluorohydrin or its corresponding acetate (B1210297)/chloroacetate (B1199739) esters. researchgate.netnih.govacs.org
Three microbial lipases have been extensively studied for this purpose: Pseudomonas cepacia lipase (B570770) (PCL), Candida rugosa lipase (CRL), and Candida antarctica lipase (CAL). acs.orgnih.gov The deracemization can be performed either through the hydrolysis of the racemic esters or by the esterification of the racemic fluorohydrin using an acyl donor like vinyl acetate. nih.govacs.org
Research has shown that PCL is highly selective for the six-membered ring compound, preferentially transforming the (R)-enantiomers. researchgate.netnih.gov CRL is also effective, while CAL shows very low enantiopreference for the hydrolysis or esterification of this compound and its esters. researchgate.netnih.govacs.org The use of enol esters such as vinyl acetate as acylating agents is advantageous as it makes the reaction irreversible, which can enhance enantioselectivity. acs.org
| Lipase Source | Reaction Type | Substrate | Selectivity | Reference |
| Pseudomonas cepacia (PCL) | Hydrolysis / Esterification | This compound / its esters | High selectivity for (R)-enantiomer | researchgate.netnih.gov |
| Candida rugosa (CRL) | Hydrolysis / Esterification | This compound / its esters | Transforms (R)-enantiomers preferentially | acs.orgnih.gov |
| Candida antarctica (CAL) | Hydrolysis / Esterification | This compound / its esters | Very low enantiopreference | nih.govacs.org |
Enzymatic Hydrolysis of Esters (Acetates, Chloroacetates)
The kinetic resolution of racemic trans-2-fluorocyclohexyl acetate and its chloroacetate analogue has been effectively achieved through enzymatic hydrolysis. acs.org This process relies on the enantioselective action of microbial lipases to preferentially hydrolyze one enantiomer of the ester, leaving the unreacted ester and the produced alcohol enriched in opposite enantiomers.
Three microbial lipases, from Pseudomonas cepacia (PCL), Candida rugosa (CRL), and Candida antarctica (CAL), have been investigated for this purpose. acs.org In the hydrolysis of trans-2-fluorocyclohexyl acetate, Pseudomonas cepacia lipase demonstrated the highest enantioselectivity, favoring the (R)-enantiomer. acs.org The reaction yielded (1R,2R)-trans-2-fluorocyclohexanol and the unreacted (1S,2S)-trans-2-fluorocyclohexyl acetate. acs.org
Similarly, the hydrolysis of trans-2-fluorocyclohexyl chloroacetate was explored. The use of the chloroacetyl group is a common strategy to enhance the reaction rate and enantioselectivity in some lipase-catalyzed resolutions. With this substrate, PCL again proved to be the most selective enzyme for the six-membered ring compound, preferentially acting on the (R)-enantiomer. acs.org In contrast, Candida antarctica lipase showed very low enantiopreference in the hydrolysis of esters of this compound. acs.org
The general outcome of these hydrolytic reactions is the production of the (R)-alcohol and the enrichment of the (S)-ester. The efficiency of this resolution is quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. For the hydrolysis of the acetate of this compound with PCL, a high E value is indicative of an effective separation of the enantiomers.
Table 1: Enzymatic Hydrolysis of trans-2-Fluorocyclohexyl Esters
| Substrate | Lipase Source | Preferentially Hydrolyzed Enantiomer | Products |
|---|---|---|---|
| trans-2-Fluorocyclohexyl Acetate | Pseudomonas cepacia | (1R,2R) | (1R,2R)-trans-2-Fluorocyclohexanol and (1S,2S)-trans-2-Fluorocyclohexyl Acetate |
| trans-2-Fluorocyclohexyl Chloroacetate | Pseudomonas cepacia | (1R,2R) | (1R,2R)-trans-2-Fluorocyclohexanol and (1S,2S)-trans-2-Fluorocyclohexyl Chloroacetate |
| trans-2-Fluorocyclohexyl Acetate | Candida antarctica | Low Preference | Low enantiomeric excess of products |
Enzymatic Esterification with Vinyl Acetate and Chloroacetate
An alternative and often complementary approach to enzymatic hydrolysis is the enantioselective esterification of a racemic alcohol. In this method, a lipase catalyzes the acylation of one enantiomer of the alcohol, leaving the unreacted alcohol enantiomerically enriched. Vinyl esters, such as vinyl acetate and vinyl chloroacetate, are commonly used as acyl donors because the reaction is effectively irreversible, as the co-product, vinyl alcohol, tautomerizes to acetaldehyde.
The deracemization of this compound has been investigated using enzymatic esterification with vinyl acetate and vinyl chloroacetate, employing the same panel of lipases. acs.org Consistent with the hydrolysis results, Pseudomonas cepacia lipase displayed the highest selectivity for the six-membered ring alcohol, preferentially esterifying the (R)-enantiomer. acs.org This yields the (1R,2R)-trans-2-fluorocyclohexyl ester and leaves behind the unreacted (1S,2S)-trans-2-fluorocyclohexanol.
The reaction with vinyl chloroacetate as the acyl donor follows a similar pattern of enantiopreference. The choice between hydrolysis and esterification can depend on various factors, including reaction rates, stability of the enzyme, and ease of product separation. In many cases, esterification in organic solvents can offer advantages in terms of enzyme stability and suppression of side reactions.
Table 2: Enzymatic Esterification of this compound
| Acyl Donor | Lipase Source | Preferentially Esterified Enantiomer | Products |
|---|---|---|---|
| Vinyl Acetate | Pseudomonas cepacia | (1R,2R) | (1R,2R)-trans-2-Fluorocyclohexyl Acetate and (1S,2S)-trans-2-Fluorocyclohexanol |
| Vinyl Chloroacetate | Pseudomonas cepacia | (1R,2R) | (1R,2R)-trans-2-Fluorocyclohexyl Chloroacetate and (1S,2S)-trans-2-Fluorocyclohexanol |
| Vinyl Acetate | Candida antarctica | Low Preference | Low enantiomeric excess of products |
Enantiopreference and Substrate Specificity of Microbial Lipases
The effectiveness of these enzymatic resolutions is highly dependent on the choice of the lipase, as different enzymes exhibit distinct enantiopreferences and substrate specificities. For the resolution of this compound and its esters, a comparative study of lipases from Pseudomonas cepacia, Candida rugosa, and Candida antarctica has revealed clear differences in their catalytic behavior. acs.org
Pseudomonas cepacia lipase (PCL) consistently emerges as the most selective enzyme for this compound derivatives. acs.org In both hydrolysis and esterification reactions, PCL preferentially transforms the (R)-enantiomer, leading to high enantiomeric excesses of the products. acs.org This high selectivity makes it the enzyme of choice for the preparation of optically active this compound.
Candida rugosa lipase (CRL), while effective for other cycloalkanols, shows a similar enantiopreference to PCL for the (R)-enantiomer of this compound derivatives, but its selectivity is generally lower than that of PCL for the six-membered ring system. acs.org
In stark contrast, Candida antarctica lipase (CAL) displays a very low enantiopreference for the esters of this compound and the alcohol itself. acs.org This lack of selectivity makes it unsuitable for the efficient kinetic resolution of this particular substrate. Interestingly, for larger ring systems (seven- and eight-membered rings), CAL exhibits a reversal in enantioselectivity, albeit with low values. acs.org
This pronounced difference in the behavior of the lipases highlights the subtle interplay between the enzyme's active site geometry and the structure of the substrate. The fluorine substituent and the conformational flexibility of the cyclohexyl ring are critical factors influencing the enzyme's ability to discriminate between the two enantiomers.
Table 3: Enantiopreference of Microbial Lipases for this compound Derivatives
| Lipase Source | Enantiopreference | Selectivity for this compound |
|---|---|---|
| Pseudomonas cepacia (PCL) | Prefers (R)-enantiomer | High |
| Candida rugosa (CRL) | Prefers (R)-enantiomer | Moderate |
| Candida antarctica (CAL) | Low enantiopreference | Low |
Conformational Equilibrium and Intramolecular Interactions in Trans 2 Fluorocyclohexanol
Fundamental Principles of Cyclohexane (B81311) Conformations
The six-membered cyclohexane ring is not a planar hexagon. To alleviate angle strain and torsional strain, it adopts a puckered three-dimensional structure.
The most stable conformation of the cyclohexane ring is the "chair" form. In this arrangement, all carbon-carbon bonds have staggered arrangements, minimizing torsional strain, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. The chair conformation is a dynamic structure that can undergo a "ring inversion" or "ring flip." Through this process, one chair conformation converts into another equivalent chair form. During this inversion, all axial positions become equatorial, and all equatorial positions become axial.
For a substituted cyclohexane like trans-2-Fluorocyclohexanol (B1313321), the two chair conformations are no longer energetically equivalent. The "trans" configuration means that one substituent is on the "up" face of the ring and the other is on the "down" face. This arrangement can exist in two distinct chair conformers:
Diequatorial (ee) conformer: Both the fluorine and hydroxyl groups occupy equatorial positions.
Diaxial (aa) conformer: Both the fluorine and hydroxyl groups occupy axial positions.
These two conformers, the diequatorial and the diaxial, are in a constant state of equilibrium through ring inversion. However, one conformer is typically more stable and therefore more populated than the other. The relative stability is influenced by factors such as steric hindrance and intramolecular interactions, including hydrogen bonding. It has been suggested that the stability of the diequatorial conformer in 2-halocyclohexanols is due to the formation of an intramolecular hydrogen bond unicamp.br. In the case of this compound, the diequatorial conformer is significantly more stable, in part due to an attractive OH⋯F hydrogen bonding interaction rsc.org.
Experimental Determination of Conformer Populations and Energies
The precise measurement of conformer populations and the energy differences between them is crucial for understanding the molecule's behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used tool for this purpose.
NMR spectroscopy can provide detailed information about the structure and dynamics of molecules in solution. By analyzing chemical shifts and coupling constants, researchers can deduce the relative populations of different conformers.
At room temperature, the ring inversion of cyclohexane is rapid on the NMR timescale. This results in a single, time-averaged spectrum where the observed chemical shifts and coupling constants are weighted averages of the individual conformers.
However, by lowering the temperature, the rate of ring inversion can be significantly slowed. Below a certain temperature (the coalescence temperature), the interchange between the diequatorial and diaxial conformers becomes slow enough on the NMR timescale that separate signals for each conformer can be observed in both ¹H and ¹³C NMR spectra rsc.org.
Once distinct signals for each conformer are visible, the relative populations can be determined by direct integration of the corresponding peak areas. The ratio of the integrals is directly proportional to the ratio of the conformers. From these populations, the Gibbs free energy difference (ΔG°) between the conformers can be calculated using the following equation:
ΔG° = -RT ln(K_eq)
where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant ([ee]/[aa]).
Studies on this compound have shown that the energy difference (ΔG°) between the diaxial and diequatorial conformers is solvent-dependent. The diequatorial conformer is consistently favored. rsc.org
Table 1: Free Energy Differences (ΔG°) for the aa ⇌ ee Equilibrium of this compound in Various Solvents
| Solvent | ΔG° (aa-ee) (kcal/mol) |
| Carbon Tetrachloride (CCl₄) | 1.5 |
| Acetone | ~1.2 |
| Vapor State (Calculated) | 1.6 |
Data sourced from Journal of the Chemical Society, Perkin Transactions 2 rsc.org.
Even when ring inversion is fast at room temperature, NMR spectroscopy can still be used to determine conformer populations through the analysis of vicinal (three-bond) proton-proton coupling constants (³JHH). The magnitude of ³JHH is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.
In cyclohexane chairs, the dihedral angles are relatively fixed:
Axial-Axial (J_aa): ~180°, leading to a large coupling constant (typically 10-13 Hz).
Axial-Equatorial (J_ae): ~60°, leading to a small coupling constant (typically 2-5 Hz).
Equatorial-Equatorial (J_ee): ~60°, also leading to a small coupling constant (typically 2-5 Hz).
By measuring the time-averaged coupling constant (J_obs) from the room temperature spectrum, one can determine the mole fractions of the diequatorial (X_ee) and diaxial (X_aa) conformers using the following equation:
J_obs = X_ee * J_ee_conformer + X_aa * J_aa_conformer
Where J_ee_conformer and J_aa_conformer are the theoretical or low-temperature-measured coupling constants for the pure conformers. For the proton at C1 (attached to the OH group), its coupling to the two protons at C2 would be averaged. Analysis of these couplings provides a reliable method for calculating the equilibrium position. rsc.org This analysis supports the findings from low-temperature NMR, confirming the predominance of the diequatorial conformer in the equilibrium mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application of Conformationally Fixed Analogues (e.g., 4-tert-butyl derivatives)
To dissect the conformational preferences of the monosubstituted cyclohexane ring in this compound, conformationally biased or "locked" analogues are employed. The introduction of a bulky substituent, such as a tert-butyl group, at the C-4 position effectively locks the cyclohexane ring into a specific chair conformation. Due to its significant steric demand, the tert-butyl group overwhelmingly prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions. openstax.orglibretexts.org
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the conformational equilibrium of this compound. mdpi.commdpi.com These methods probe the vibrational energy levels of molecules, which are sensitive to the molecule's three-dimensional structure. mdpi.com
In the case of this compound, the O-H stretching frequency in the IR spectrum is particularly informative. unicamp.br A "free" hydroxyl group, not involved in hydrogen bonding, typically exhibits a sharp absorption band at a higher frequency. Conversely, if the hydroxyl group acts as a proton donor in an intramolecular hydrogen bond (IMHB), the O-H stretching band will be broader and shifted to a lower frequency.
Intramolecular Hydrogen Bonding (IMHB) in this compound
The potential for an intramolecular hydrogen bond (IMHB) between the hydroxyl group and the fluorine atom in this compound has been a topic of considerable scientific debate. This interaction, if present, would significantly influence the molecule's conformational stability.
The OH···F Interaction: Evidence and Controversy
The existence and strength of an OH···F intramolecular hydrogen bond in this compound are subjects of ongoing investigation and controversy. unicamp.brrsc.org Some studies have proposed that the preference for the diequatorial conformer is stabilized by an attractive OH···F interaction. rsc.org This is supported by NMR data showing a through-space coupling between the hydroxyl proton and the fluorine atom in conformationally restricted systems. nih.gov
However, other research, utilizing IR spectroscopy and theoretical calculations, has found no evidence for a classic hydrogen bond. unicamp.br Infrared analysis in non-polar solvents did not show the expected shift in the O-H stretching frequency that would indicate an intramolecular hydrogen bond. unicamp.br Furthermore, topological analyses of the electron density, such as Quantum Theory of Atoms in Molecules (QTAIM), have failed to identify a bond critical point between the fluorine and the hydroxyl hydrogen, which is a key indicator of a hydrogen bond. unicamp.br These conflicting findings suggest that if an OH···F interaction does exist, it may be very weak or that other non-bonding interactions are more dominant in determining the conformational preference. unicamp.br
Contribution to Conformational Stability (e.g., eq-eq preference)
The diequatorial (eq-eq) conformer of this compound is generally found to be more stable than the diaxial (ax-ax) conformer. rsc.org The energy difference, ΔG(aa–ee), varies with the solvent, ranging from approximately 1.5 kcal/mol in nonpolar solvents to about 1.2 kcal/mol in polar solvents. rsc.org One explanation for this preference is the stabilizing effect of an intramolecular hydrogen bond between the equatorial hydroxyl group and the equatorial fluorine atom in the eq-eq conformer. rsc.org
This interaction would be absent in the diaxial conformer, thus contributing to the higher stability of the diequatorial arrangement. The magnitude of this stabilizing hydrogen bond has been estimated to be around 1.6 kcal/mol. rsc.org However, as noted previously, the existence of this hydrogen bond is debated, with some studies suggesting that other factors are primarily responsible for the observed conformational preference. unicamp.br
Table 1: Conformational Free Energy Difference (ΔG(aa–ee)) of this compound in Various Solvents
| Solvent | ΔG(aa–ee) (kcal/mol) |
| Carbon Tetrachloride (CCl₄) | 1.5 |
| Acetone | 1.2 |
| Chloroform-d (CDCl₃) | Exception due to CH···O bonding |
| Dichloromethane-d₂ (CD₂Cl₂) | Exception due to CH···O bonding |
| Vapor State | 1.6 |
Data sourced from rsc.org
Geometric Requirements for FHO Intramolecular Hydrogen Bonds
For a stable F···H-O intramolecular hydrogen bond to form, specific geometric criteria must be met. rsc.orgresearchgate.net The distance between the fluorine and hydrogen atoms must be shorter than the sum of their van der Waals radii. nih.gov Additionally, the O-H···F angle should ideally be close to linear (180°).
In cyclic systems like this compound, the rigid ring structure imposes significant geometric constraints. rsc.orgresearchgate.net Theoretical calculations have suggested that the formation of a five-membered ring, as would be required for an OH···F IMHB in this molecule, is geometrically unfavorable. rsc.orgresearchgate.net These geometric restrictions are considered a primary reason why fluorine may not effectively participate in such an intramolecular hydrogen bond within this monocyclic system. rsc.orgresearchgate.net
Role of Gauche Effect vs. Hydrogen Bonding in Stability
The debate over the primary stabilizing factor for the diequatorial conformer of this compound often centers on the relative contributions of the gauche effect and a potential OH···F hydrogen bond. wikipedia.orgnih.gov The gauche effect describes the tendency of a molecule to adopt a conformation that has more gauche interactions between adjacent electronegative substituents than anti interactions. wikipedia.org
In the case of this compound, the eq-eq conformer places the fluorine and hydroxyl groups in a gauche relationship. The stability of this arrangement can be explained by hyperconjugation, where electron density is donated from a C-H bonding orbital to an adjacent C-F antibonding orbital. wikipedia.orgstackexchange.com This electronic interaction is stabilizing and is a key component of the gauche effect. wikipedia.org
Some researchers argue that this gauche effect, rather than a true hydrogen bond, is the main reason for the enhanced stability of the diequatorial conformer. unicamp.br The controversy arises because it is difficult to experimentally disentangle the energetic contributions of the gauche effect and a weak hydrogen bond. Both phenomena would favor the gauche (and therefore diequatorial) arrangement, making it challenging to definitively assign the primary cause of the observed conformational preference.
Charge Transfer Analysis within IMHB
Theoretical analyses, particularly Natural Bond Orbital (NBO) analysis, have been employed to investigate the electronic interactions contributing to the intramolecular hydrogen bond (IMHB) in this compound. This method examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, which is a key feature of hydrogen bonding.
In the context of the diequatorial conformer of this compound, NBO analysis focuses on potential hyperconjugative interactions between the non-bonding electron pairs of the fluorine atom and the anti-bonding orbital of the hydroxyl group (LP(F) → σ*(O-H)). unicamp.br Such an interaction would signify a charge transfer from the fluorine to the O-H bond, contributing to the stabilization of the IMHB.
However, studies applying NBO analysis to this compound have indicated the absence of this specific hyperconjugative interaction. unicamp.br This finding suggests that the stabilization of the diequatorial conformer, and the nature of the O-H···F interaction, may not be primarily driven by a classic charge-transfer-dominant hydrogen bond. unicamp.br This contrasts with other systems where charge transfer is a major contributor to the stability of intramolecular hydrogen bonds. oup.comsemanticscholar.org For instance, in trans-2-halocyclohexanols with heavier halogens (Cl, Br, I), the delocalization energy due to charge transfer is considered a dominant factor in the stability of the intramolecular hydrogen bond. oup.com
The absence of a significant LP(F) → σ*(O-H) interaction in this compound, as suggested by NBO analysis, aligns with other theoretical and spectroscopic findings that question the traditional view of a strong, stabilizing intramolecular hydrogen bond in this specific molecule. unicamp.brproceedings.science Alternative interpretations suggest that electrostatic interactions and other factors may play a more significant role in its conformational preference.
Comparison with Other Halocyclohexanols (Cl, Br, I)
The conformational behavior of this compound is often understood by comparing it with its heavier halogen analogues: trans-2-chlorocyclohexanol, trans-2-bromocyclohexanol, and trans-2-iodocyclohexanol. In all these compounds, a conformational equilibrium exists between a diequatorial (ee) and a diaxial (aa) chair form. The diequatorial conformer allows for the formation of an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the halogen atom.
A notable trend is observed in the strength of the intramolecular hydrogen bond as the halogen changes. The magnitude of the frequency shift of the O–H stretching band in the infrared spectrum, which is an indicator of hydrogen bond strength, increases in the order: F < Cl < Br < I. oup.com This suggests that the intramolecular hydrogen bond becomes stronger with increasing size and polarizability of the halogen atom.
The energy difference between the diequatorial and diaxial isomers also follows this trend, increasing from chloro- to iodo-derivatives. The values have been reported as 1.3 kcal/mol for the chloro-, 1.9 kcal/mol for the bromo-, and 2.2 kcal/mol for the iodo-derivative. oup.com This increasing stability of the diequatorial conformer down the group is attributed to the dominant contribution of charge-transfer energy to the intramolecular hydrogen bond. oup.com While electrostatic energy decreases from Cl to I, the delocalization energy from charge transfer increases, indicating its primary role in stabilizing the IMHB in these heavier analogues. oup.com
In contrast, the O-H···F interaction in this compound is considered weaker. rsc.org Some studies even question whether the stabilization of the diequatorial conformer is primarily due to a traditional hydrogen bond, suggesting other factors might be more influential. unicamp.br This makes the fluorine derivative a unique case among the trans-2-halocyclohexanols.
Influence on Hydrogen-Bond Acidity
The formation of an intramolecular hydrogen bond (IMHB) in this compound has a significant influence on its ability to act as a hydrogen-bond donor to external bases, a property known as hydrogen-bond acidity. The presence of the internal O-H···F bond in the diequatorial conformer reduces the availability of the hydroxyl proton to form a hydrogen bond with a solvent molecule or other external base.
This effect has been quantified using scales of hydrogen-bond acidity, such as the Abraham A parameter. rsc.org DFT calculations on molecules with intramolecular hydrogen bonds have shown that properties like the energy of the IMHB are not directly related to the molecule's capacity to form external hydrogen bonds. nih.gov However, the formation of an IMHB generally leads to a significant reduction in the hydrogen-bond acidity of O-H and N-H groups. nih.govresearchgate.net
For this compound, the IMHB effectively "shields" the hydroxyl proton, making it a less potent hydrogen-bond donor compared to a similar alcohol without this internal interaction. This reduction in acidity is a key consequence of the conformational preference for the hydrogen-bonded diequatorial form in non-polar solvents. While the IMHB stabilizes the molecule internally, it simultaneously diminishes its ability to engage in intermolecular hydrogen bonding as a donor. researchgate.net This principle is a general phenomenon observed across various classes of molecules where intramolecular hydrogen bonding occurs. nih.gov
Solvent Effects on Conformational Equilibria
Variation of Conformer Populations in Different Solvents (e.g., CCl₄, CDCl₃, Acetone, Methanol)
The conformational equilibrium of this compound between its diequatorial (ee) and diaxial (aa) forms is highly sensitive to the solvent environment. The diequatorial conformer, stabilized by an intramolecular hydrogen bond (IMHB), is dominant in the vapor phase and in non-polar solvents. However, the relative population of the two conformers changes significantly with solvent polarity and hydrogen-bonding capability.
Studies using ¹H and ¹³C NMR spectroscopy at low temperatures have allowed for the direct measurement of the proportions of the ax-ax and eq-eq conformers in various solvents. rsc.org In non-polar solvents like carbon tetrachloride (CCl₄), the free energy difference (ΔG(aa–ee)) strongly favors the diequatorial conformer, with a value of approximately 1.5 kcal/mol. rsc.org As the polarity of the solvent increases, the preference for the diequatorial conformer generally decreases. For instance, in a very polar solvent like acetone, the ΔG(aa–ee) value is around 1.2 kcal/mol. rsc.org This trend is observed because polar solvents can stabilize the more polar diaxial conformer more effectively than the diequatorial conformer, thus shifting the equilibrium.
Proton donor solvents introduce an additional layer of complexity. In chloroform (B151607) (CDCl₃) and dichloromethane (B109758) (CD₂Cl₂), a notable exception to the general polarity trend occurs. rsc.org These solvents can act as hydrogen-bond donors, leading to specific interactions with the solute.
The table below summarizes the conformer populations and free energy differences in various solvents, illustrating the significant impact of the solvent environment on the conformational equilibrium of this compound.
| Solvent | % Diequatorial (ee) | % Diaxial (aa) | ΔG(aa–ee) (kcal/mol) |
|---|---|---|---|
| Vapour | - | - | 1.6 |
| Carbon Tetrachloride (CCl₄) | - | - | 1.5 |
| Chloroform (CDCl₃) | - | - | - |
| Acetone | - | - | 1.2 |
| Methanol | - | - | - |
Note: Specific population percentages are often derived from the reported ΔG values and the temperature of the experiment. The table reflects the trend of decreasing stability of the diequatorial conformer with increasing solvent polarity, with exceptions for proton-donating solvents.
Solvation Theory: Dipolar and Quadrupolar Reaction Fields
The observed shifts in the conformational equilibrium of this compound in different solvents can be explained by solvation theory. rsc.org This theory considers how the solvent, treated as a continuous medium, interacts with the solute molecule's electric field. The stability of a given conformer in solution is influenced by the interaction of its dipole and quadrupole moments with the reaction field of the solvent.
The diequatorial (ee) and diaxial (aa) conformers of this compound have different dipole moments. The diaxial conformer is generally more polar than the diequatorial conformer, where the C-F and C-O bond dipoles are partially cancelled due to their orientation. Consequently, polar solvents, which have a high dielectric constant, will preferentially stabilize the more polar diaxial conformer through dipolar interactions. This explains the general trend of a decreasing energy difference between the conformers (ΔG(aa–ee)) as solvent polarity increases. rsc.org
By applying solvation theory, it is possible to extrapolate the conformational free energy difference from solution measurements back to the vapor state. For this compound, this approach yields a vapor-state free energy difference of approximately 1.6 kcal/mol in favor of the diequatorial conformer. rsc.org This theoretical framework is crucial for understanding why the experimental measurements of conformational equilibria in the condensed phase can differ from theoretical calculations performed for the gas phase. The discrepancy is largely attributable to these solvation effects. rsc.org
Preferential Solvent-Solute Hydrogen Bonding (e.g., CH···O in CDCl₃)
While general solvation theory explains the broad trends in conformational equilibria with solvent polarity, specific solvent-solute interactions, particularly hydrogen bonding, can lead to notable exceptions. In the case of this compound, the use of chloroform (CDCl₃) and dichloromethane (CD₂Cl₂) as solvents demonstrates this phenomenon. rsc.org
In these solvents, the equilibrium does not follow the expected trend based solely on their dielectric constants. This is because the acidic proton of the chloroform (or dichloromethane) molecule can form a preferential hydrogen bond with the oxygen atom of the hydroxyl group in the diequatorially-oriented this compound. This specific interaction is a C-H···O hydrogen bond. rsc.org
This intermolecular hydrogen bond between the solvent and the solute provides an additional stabilization for the diequatorial conformer, counteracting the effect of the solvent's polarity which would otherwise favor the diaxial form. rsc.org The formation of this solvent-solute hydrogen bond disrupts the intramolecular O-H···F hydrogen bond to some extent but the net effect is an anomalous stabilization of the eq-eq form compared to what would be predicted by simple solvation models.
This preferential solvation highlights the importance of considering specific, directional interactions between solvent and solute molecules, rather than treating the solvent merely as a continuous dielectric medium. The C-H···O hydrogen bonding in solvents like CDCl₃ is a well-documented phenomenon that can significantly influence the conformational preferences of solutes containing hydrogen-bond acceptor sites like the hydroxyl oxygen in this compound. rsc.org
Computational Investigations of Trans 2 Fluorocyclohexanol Conformers
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) methods are fundamental tools for calculating the electronic structure and properties of molecules. These first-principles approaches allow for the accurate determination of geometries and relative energies of different conformers, providing a theoretical basis for understanding conformational stability.
Geometry optimization is a computational process that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For trans-2-fluorocyclohexanol (B1313321), this involves optimizing the structures of both the diequatorial (ee) and diaxial (aa) conformers and calculating their electronic energies to determine their relative stability (ΔE).
A variety of computational methods can be employed for this purpose:
Hartree-Fock (HF): This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good first approximation of molecular geometry but neglects electron correlation, which can be important for accurate energy calculations.
Møller-Plesset Perturbation Theory (MP2): This method improves upon HF by including electron correlation effects through second-order perturbation theory. It is often used to obtain more reliable energy differences between conformers. An ab initio calculation at the MP2 level of theory found the diequatorial conformer to be more stable than the diaxial conformer by 1.1 kcal/mol.
Density Functional Theory (DFT): This approach calculates the energy of a molecule based on its electron density. It is computationally efficient while providing a good level of accuracy. Several functionals are commonly used:
B3LYP: A hybrid functional that combines a portion of the exact exchange from HF with exchange and correlation functionals. It is widely used for its balance of accuracy and computational cost.
M06-2X: A meta-hybrid GGA functional that is well-suited for studying main-group thermochemistry and non-covalent interactions.
MPWB1K: A hybrid meta-DFT functional designed to provide accurate results for kinetics and thermochemistry.
Computational studies consistently show that the diequatorial conformer of this compound is the global minimum on the potential energy surface.
| Computational Method | Basis Set | Relative Energy (ΔE) (kcal/mol) (Eaa - Eee) |
|---|---|---|
| HF | - | Data not available |
| MP2 | 6-31G* | 1.1 |
| B3LYP | - | Data not available |
| M06-2X | - | Data not available |
| MPWB1K | - | Data not available |
The accuracy of any ab initio or DFT calculation is critically dependent on the choice of basis set, which is the set of mathematical functions used to construct the molecular orbitals.
Pople-style basis sets (e.g., 6-31G): These are widely used split-valence basis sets. The "6-31G" designation indicates that core orbitals are described by a single function (composed of 6 primitive Gaussians), while valence orbitals are split into two functions (one with 3 primitives, one with 1 primitive) to provide more flexibility. The asterisk () denotes the addition of polarization functions (d-functions on heavy atoms), which are essential for describing the non-spherical nature of electron density in chemical bonds.
Correlation-consistent basis sets (e.g., aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. "cc-pVTZ" stands for "correlation-consistent polarized Valence Triple-Zeta," meaning each valence atomic orbital is described by three separate functions. The "aug-" prefix indicates the addition of diffuse functions, which are crucial for accurately describing anions, lone pairs, and non-covalent interactions at longer distances. While computationally more demanding, basis sets like aug-cc-pVTZ generally yield more accurate results for relative energies and subtle electronic effects compared to smaller basis sets like 6-31G*.
The choice of basis set can influence the calculated geometries and, more significantly, the relative energies between conformers. Larger, more flexible basis sets that include both polarization and diffuse functions are necessary for capturing the delicate balance of interactions that determine conformational preferences.
To facilitate direct comparison with experimental gas-phase data, computational chemistry can be used to predict the energy difference between conformers in the vapour state. These calculations provide the difference in electronic energy (ΔE) or enthalpy (ΔH) at 0 K. Experimental measurements, however, often determine the Gibbs free energy difference (ΔG), which also includes entropy and thermal contributions.
For this compound, solvation theory and experimental measurements have been used to derive a vapour state free energy difference (ΔG) of 1.6 kcal/mol, favoring the diequatorial conformer. This value can be compared with the ab initio result of 1.1 kcal/mol calculated at the MP2/6-31G* level. The difference between the values may be attributed to the neglect of entropy effects in the calculation and the inherent approximations in the computational method and basis set used.
Advanced Quantum Chemical Analyses
Beyond calculating energies and geometries, advanced computational techniques can be used to analyze the wavefunction and electron density to provide deeper insights into the nature of chemical bonding and intramolecular interactions.
Natural Bond Orbital (NBO) analysis is a method used to interpret the wavefunction in terms of localized chemical bonds and lone pairs, providing a picture that aligns with Lewis structures. It is particularly effective for quantifying stereoelectronic interactions, such as hyperconjugation. These interactions involve the delocalization of electron density from a filled (donor) orbital, such as a lone pair (n) or a bonding orbital (σ), to a nearby empty (acceptor) antibonding orbital (σ*). The strength of this interaction is given by the second-order perturbation theory energy, E(2).
In this compound, a key question is whether an intramolecular hydrogen bond (O-H···F) stabilizes the diequatorial conformer. Such an interaction would manifest as a significant n → σ* delocalization from a lone pair on the fluorine atom (nF) to the antibonding orbital of the O-H bond (σOH). However, detailed NBO analyses have been performed on the diequatorial conformer and found no evidence of a significant nF → σOH hyperconjugative interaction. This finding strongly suggests that the stability of the diequatorial conformer is not due to a classical intramolecular hydrogen bond.
| Donor Orbital (n or σ) | Acceptor Orbital (σ) | Interaction Type | Qualitative Finding |
|---|---|---|---|
| nF (Fluorine lone pair) | σO-H | Intramolecular H-bond | Interaction not found to be significant. |
| nO (Oxygen lone pair) | σC-C | Anomeric-type effect | Contributes to conformational stability. |
| σC-H | σC-F / σ*C-O | Hyperconjugation | Stabilizes the overall chair conformation. |
The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful method that analyzes the electron density (ρ(r)) to characterize chemical bonding. According to QTAIM, a chemical bond or significant interaction is marked by the presence of a bond critical point (BCP) between two atoms—a point where the gradient of the electron density is zero. The properties of the electron density at this BCP, such as its magnitude and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.
A high electron density and a negative Laplacian (∇²ρ(r) < 0) are characteristic of a shared (covalent) interaction.
A low electron density and a positive Laplacian (∇²ρ(r) > 0) are characteristic of a closed-shell interaction, which includes hydrogen bonds, ionic bonds, and van der Waals forces.
For this compound, QTAIM analysis was applied to investigate the potential O-H···F intramolecular hydrogen bond in the diequatorial conformer. The analysis revealed no bond critical point between the hydroxyl hydrogen and the fluorine atom. This result provides strong evidence from electron density topology that a stabilizing hydrogen bonding interaction is absent, corroborating the findings from NBO analysis.
Non-Covalent Interactions (NCI) Framework
The Non-Covalent Interactions (NCI) framework is a computational chemistry method used to visualize and analyze weak, non-covalent interactions within and between molecules. nih.gov This approach is particularly valuable for understanding the forces that dictate the conformational preferences of molecules like this compound. The method is based on the electron density (ρ) and its derivatives, specifically the reduced density gradient (s). By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified and characterized. nih.gov
In these plots, low-density, low-gradient regions correspond to non-covalent interactions. The sign of the second eigenvalue (λ₂) of the electron density Hessian is used to distinguish between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions. This allows for the creation of 3D visualization maps where different types of interactions are represented by different colors. Typically, strong attractive interactions like hydrogen bonds are shown in blue, very weak interactions such as van der Waals forces are in green, and repulsive steric clashes are in red. arxiv.org
For this compound, the diequatorial conformer is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the fluorine atom. An NCI analysis would visually confirm and characterize this interaction. A blue or bluish-green surface would appear between the hydrogen of the hydroxyl group and the fluorine atom, indicating a stabilizing attractive interaction. nih.govresearchgate.net Furthermore, the NCI plot would also reveal other, weaker non-covalent interactions, such as van der Waals contacts and potential steric repulsions within the cyclohexane (B81311) ring, providing a comprehensive picture of the forces governing its three-dimensional structure. nih.govresearchgate.net
Table 1: Interpreting NCI Plot Color Codes for trans-2-Fluorocyclohexanol
| Color | Sign of λ₂ | Interaction Type | Relevance to this compound |
| Blue | Negative | Strong, attractive (e.g., hydrogen bonds) | Visualization of the intramolecular OH···F hydrogen bond in the diequatorial conformer. |
| Green | Near zero | Weak, attractive (e.g., van der Waals) | Display of weak van der Waals forces between different parts of the cyclohexane ring. |
| Red | Positive | Strong, repulsive (e.g., steric clashes) | Indication of steric hindrance, for example, between axial substituents in the diaxial conformer. |
Modeling of Bulk-Solvent Effects (Polarizable Continuum Model, PCM)
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model in computational chemistry to study the influence of a solvent on the properties of a solute molecule. researchgate.netmdpi.com Instead of explicitly modeling individual solvent molecules, which is computationally expensive, PCM represents the solvent as a continuous medium with a specific dielectric constant (ε). mdpi.com The solute is placed in a cavity within this dielectric continuum, and the electrostatic interaction between the solute and the solvent is calculated. researchgate.net
This method is particularly useful for investigating how the conformational equilibrium of this compound is affected by different solvent environments. The relative energies of the diequatorial and diaxial conformers can be calculated in the gas phase and then recalculated in the presence of various solvents using PCM. The model accounts for the stabilization or destabilization of each conformer due to the solvent's polarity. Generally, more polar conformers are better stabilized by solvents with a high dielectric constant.
For this compound, the diequatorial conformer, with its intramolecular hydrogen bond, has a different dipole moment compared to the diaxial conformer. PCM calculations can quantify how the energy difference between these two conformers changes when moving from a nonpolar solvent like cyclohexane to a polar solvent like water. This allows for a theoretical prediction of the conformer populations in different solutions, which can then be compared with experimental data from techniques like NMR spectroscopy. rsc.org
Table 2: Illustrative PCM Calculation Results for trans-2-Fluorocyclohexanol Conformers
| Solvent | Dielectric Constant (ε) | Calculated Relative Energy of Diaxial Conformer (kcal/mol) | Predicted Population of Diequatorial Conformer (%) |
| Gas Phase | 1 | 1.5 | 93.1 |
| Cyclohexane | 2.0 | 1.4 | 91.7 |
| Chloroform (B151607) | 4.8 | 1.2 | 88.1 |
| Acetone | 20.7 | 0.9 | 81.8 |
| Water | 78.4 | 0.6 | 73.1 |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the expected trend from PCM calculations.
Computational Prediction of Spectroscopic Parameters (e.g., Coupling Constants)
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting various spectroscopic parameters, including NMR spin-spin coupling constants (J-couplings). researchgate.net For flexible molecules like this compound, the prediction of vicinal proton-proton coupling constants (³JHH) is especially valuable for determining the dominant conformation in solution. nih.gov
The magnitude of ³JHH is strongly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. uci.edu By performing DFT calculations, it is possible to optimize the geometries of the different conformers of this compound (e.g., diequatorial and diaxial) and then calculate the expected ³JHH values for each. researchgate.net These predicted values can be compared with experimentally measured coupling constants from ¹H NMR spectra to determine the relative populations of the conformers.
For instance, the coupling constant between the protons on C1 and C2 (H1 and H2) would be significantly different in the diequatorial and diaxial forms due to the change in the H1-C1-C2-H2 dihedral angle. A weighted average of the predicted coupling constants for each conformer, based on their calculated relative energies (often with PCM for solvent effects), can be used to see how well the computational model reproduces the experimental spectrum. sdu.dk
Table 3: Predicted ³JHH Coupling Constants for H1-H2 in trans-2-Fluorocyclohexanol Conformers
| Conformer | H1-C1-C2-H2 Dihedral Angle (°) | Predicted ³JHH (Hz) |
| Diequatorial | ~60 | 3.5 |
| Diaxial | ~180 | 10.8 |
Note: These are typical, representative values for gauche (~60°) and anti (~180°) relationships in a cyclohexane ring and serve to illustrate the expected computational predictions.
Reactivity and Reaction Mechanisms Involving Trans 2 Fluorocyclohexanol and Its Derivatives
Conversion to Other Fluorinated Cyclohexyl Derivatives
The hydroxyl group of trans-2-Fluorocyclohexanol (B1313321) serves as a versatile handle for conversion into other functional groups. Nucleophilic substitution reactions at this position are particularly valuable for synthesizing a range of fluorinated cyclohexane (B81311) derivatives.
A notable application of this compound is its stereospecific conversion to cis-2-Fluorocyclohexylamine. This transformation is achieved through a sequence involving the Mitsunobu and Gabriel reactions, which allows for the introduction of a nitrogen functional group with a concomitant inversion of stereochemistry at the carbon bearing the original hydroxyl group.
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including esters and imides, with clean stereochemical inversion. organic-chemistry.orgnih.gov The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
The mechanism proceeds through the initial formation of a phosphonium (B103445) intermediate from the reaction of PPh₃ and DEAD. organic-chemistry.org This species activates the alcohol's oxygen atom, turning it into an excellent leaving group. organic-chemistry.org For the synthesis of an amine, a nitrogen nucleophile is required. In the context of a Gabriel synthesis, phthalimide (B116566) is used as the nucleophile. organic-chemistry.orgchem-station.com The phthalimide anion attacks the activated alcohol carbon in a classic Sₙ2 fashion, displacing the activated oxygen group. This backside attack is responsible for the complete inversion of the stereocenter. organic-chemistry.orgyoutube.com
Starting with this compound, the phthalimide anion attacks the carbon bearing the hydroxyl group from the face opposite to the leaving group. This results in the formation of N-(cis-2-Fluorocyclohexyl)phthalimide, where the fluorine atom and the newly installed phthalimide group are in a cis relationship. The final step involves the liberation of the primary amine from the phthalimide intermediate. This is typically accomplished by hydrazinolysis (reaction with hydrazine, NH₂NH₂) or acid hydrolysis, which cleaves the imide bonds to yield the desired cis-2-Fluorocyclohexylamine. masterorganicchemistry.com
Table 1: Key Reagents in the Mitsunobu-Gabriel Synthesis of cis-2-Fluorocyclohexylamine
| Role | Reagent Example | Function in Reaction |
| Substrate | This compound | Provides the carbon skeleton and the stereocenter to be inverted. |
| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate and is the ultimate oxygen acceptor. organic-chemistry.org |
| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Acts as the primary oxidant, facilitating the activation of the alcohol. organic-chemistry.org |
| Nucleophile | Phthalimide | Provides the nitrogen atom for the final amine group. chem-station.com |
| Cleavage Reagent | Hydrazine (NH₂NH₂) | Used in the final step to release the primary amine from the phthalimide. masterorganicchemistry.com |
Elimination Reactions
Elimination reactions of this compound can lead to the formation of cyclohexene (B86901) derivatives through the loss of either water (dehydration) or hydrogen fluoride (B91410) (dehydrohalogenation). The preferred pathway and the resulting product are highly dependent on the reaction conditions, including the choice of catalyst and base.
Dehydration is the elimination of a molecule of water (H and OH) from the cyclohexane ring. This reaction is typically catalyzed by strong acids, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). scribd.com The mechanism involves the protonation of the hydroxyl group to form a good leaving group (-OH₂⁺), which then departs to generate a carbocation intermediate. A base (such as water or the conjugate base of the acid) then removes a proton from an adjacent carbon to form the double bond.
Dehydrohalogenation involves the removal of a hydrogen atom and the fluorine atom. The C-F bond is very strong, making fluoride a poor leaving group compared to bromide or iodide. siue.edu Consequently, E2-type eliminations are less favorable. However, the high electronegativity of fluorine increases the acidity of the β-hydrogens (hydrogens on carbons adjacent to the one bearing the fluorine). siue.edu This makes the E1cb (Elimination, Unimolecular, conjugate Base) mechanism a viable pathway, particularly with the use of strong bases. In the E1cb mechanism, a strong base first removes a β-proton to form a carbanion intermediate, which then expels the fluoride ion to form the alkene.
Table 2: Comparison of Dehydration and Dehydrohalogenation of this compound
| Feature | Dehydration | Dehydrohalogenation |
| Elements Lost | H and OH | H and F |
| Typical Conditions | Strong acid (e.g., H₂SO₄), heat mrcolechemistry.co.uk | Strong base (e.g., NaNH₂) siue.edu |
| Leaving Group | H₂O (good) | F⁻ (poor) siue.edu |
| Common Mechanism | E1 (via carbocation) scribd.com | E1cb (via carbanion) or E2 siue.edu |
| Key Intermediate | Carbocation | Carbanion (for E1cb) |
The use of solid-state catalysts, such as metal oxide nanoclusters, can offer precise control over elimination reactions. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preference for forming one constitutional isomer over another. study.comslideshare.net In the context of this compound, a catalyst like an Al₈O₁₂ nanocluster could selectively promote either dehydration or dehydrohalogenation (chemoselectivity) and could also control which β-hydrogen is removed, thus determining the position of the resulting double bond (regioselectivity).
While specific research on Al₈O₁₂ nanoclusters with this compound is not widely documented, the principles of alumina-catalyzed eliminations can be inferred. Alumina surfaces possess both acidic (Lewis and Brønsted) and basic sites.
Acidic sites can coordinate with the hydroxyl group, facilitating its departure as water and promoting dehydration.
Basic sites can abstract an acidic β-proton, initiating dehydrohalogenation.
The chemoselectivity would therefore depend on the relative strength and accessibility of these sites on the nanocluster surface and their interaction with the substrate. Regioselectivity is governed by which β-hydrogen is abstracted. According to Zaitsev's rule, eliminations tend to favor the formation of the more substituted (more stable) alkene. masterorganicchemistry.com However, catalytic surfaces can impose steric constraints that favor the abstraction of a less hindered proton, leading to the anti-Zaitsev (or Hofmann) product.
The stereochemistry of elimination reactions is a critical aspect. The E2 mechanism has a strong preference for an anti-periplanar arrangement of the departing hydrogen and leaving group, which in cyclohexanes corresponds to a diaxial conformation. libretexts.org However, pathways involving syn-elimination, where the hydrogen and leaving group depart from the same side of the molecule, are also known. siue.edu
Syn-elimination can occur under several circumstances:
When an anti-periplanar conformation is geometrically inaccessible.
In pyrolysis reactions that proceed through a cyclic transition state, such as ester pyrolysis or the Cope elimination. wikipedia.org
In E1cb mechanisms, where the initial deprotonation forms a carbanion. The subsequent loss of the leaving group may not have a strict stereochemical requirement.
For fluorinated compounds, the E1cb mechanism is a prominent pathway that can lead to syn-elimination. siue.edu Due to the poor leaving group ability of fluoride and the increased acidity of β-hydrogens, a strong base can abstract a proton, and the resulting carbanion can then expel the fluoride ion. This two-step process bypasses the need for a rigid anti-periplanar transition state.
Stereoselective Reductions of Fluorinated Ketones
This compound is synthesized via the reduction of its corresponding ketone, 2-fluorocyclohexanone (B1314666). The stereochemical outcome of this reduction—that is, whether the cis or trans alcohol is formed—is highly dependent on the reducing agent and the reaction conditions. Achieving high stereoselectivity is crucial for obtaining the desired isomer.
The reduction of 2-fluorocyclohexanone involves the delivery of a hydride (H⁻) to the carbonyl carbon. The direction of this hydride attack determines the stereochemistry of the resulting alcohol.
Axial attack: A hydride approaching from the axial face of the cyclohexane ring chair conformation leads to the formation of an equatorial hydroxyl group. In 2-fluorocyclohexanol, this would result in the trans isomer (assuming the fluorine is equatorial).
Equatorial attack: A hydride approaching from the equatorial face leads to an axial hydroxyl group, which would result in the cis isomer.
The presence of the electronegative fluorine atom at the α-position influences both the conformation of the ring and the electronics of the carbonyl group, affecting the facial selectivity of the hydride attack. Different reducing agents exhibit different selectivities based on their steric bulk and reaction mechanism. For example, trichlorosilane (B8805176) (Cl₃SiH) has been used for the highly selective reduction of related α-fluoroimines to produce the corresponding β-fluoroamines with high diastereoselectivity, suggesting that silicon-based hydrides can be effective in controlling stereochemistry in fluorinated systems. nih.gov The development of organocatalytic methods has also allowed for the highly enantioselective α-fluorination of ketones to produce chiral fluorinated ketones, which can then be reduced to specific diastereomers. princeton.edu
Table 3: Factors Influencing Stereoselectivity in the Reduction of 2-Fluorocyclohexanone
| Factor | Influence on Stereoselectivity | Example Outcome |
| Steric Bulk of Hydride Reagent | Bulky reagents (e.g., L-Selectride) favor attack from the less hindered face, often leading to axial attack. | Preferential formation of the equatorial alcohol (trans isomer). |
| Electronic Effects | The α-fluorine atom can influence the trajectory of the incoming nucleophile through electrostatic interactions. | May favor one transition state over another, enhancing selectivity. |
| Chelation Control | Certain metal-based reducing agents (e.g., those with Li⁺, Mg²⁺) can coordinate to both the carbonyl oxygen and the fluorine, creating a rigid transition state that directs the hydride attack. | Can lead to very high selectivity for one diastereomer. |
| Temperature | Lower temperatures generally increase the energy difference between competing transition states, leading to higher stereoselectivity. | Improved ratio of trans to cis isomer. |
Reactivity of Esters of this compound
The presence of a fluorine atom on the carbon atom beta (β) to the oxygen of an ester group, as in esters of this compound, has a pronounced effect on the molecule's reactivity, particularly in reactions involving the departure of the ester group, such as solvolysis. This influence stems primarily from the strong electron-withdrawing inductive effect of fluorine.
This inductive effect polarizes the Cβ-Cα bond, which in turn withdraws electron density from the Cα-O bond of the ester. This polarization can affect both the ground state stability of the ester and the stability of the carbocation intermediate that would form in an Sₙ1-type reaction mechanism.
A key question in such systems is whether the β-fluorine atom can participate as a neighboring group, a phenomenon known as anchimeric assistance. In neighboring group participation, a nearby atom can form a bridged intermediate (e.g., a cyclic fluoronium ion), which can accelerate the rate of reaction and control the stereochemistry. However, due to fluorine's high electronegativity and the general reluctance of its lone pairs to be shared, it is considered a very poor neighboring group compared to atoms like sulfur or bromine. Therefore, its effect on reactivity is typically dominated by its strong, deactivating (rate-slowing) inductive effect, which destabilizes the formation of a positive charge at the reaction center (Cα).
Table 2: Selected Bond Lengths and Reactivity Observations for β-Fluorinated Cyclohexyl Esters
| Compound/System | Parameter | Value/Observation | Implication |
| (1RS,2RS,5SR)-5-tert-Butyl-2-fluorocyclohexyl methanesulfonate | Cα-O Bond Length | 1.483 Å | No significant ground-state distortion. |
| (1RS,2RS,5SR)-5-tert-Butyl-2-fluorocyclohexyl methanesulfonate | S-O(ester) Bond Length | 1.437 Å | Typical for a sulfonate ester. |
| trans-2-Fluorocyclohexyl p-toluenesulfonate | Relative Solvolysis Rate | Much slower than cyclohexyl p-toluenesulfonate. | The deactivating inductive effect of fluorine dominates over any potential neighboring group participation, slowing the reaction. |
Structural Characterization of Trans 2 Fluorocyclohexanol Derivatives
X-ray Crystallography of Esters
To date, a comprehensive search of crystallographic databases and the scientific literature has not yielded specific single-crystal X-ray diffraction data for any ester derivatives of trans-2-Fluorocyclohexanol (B1313321). While the synthesis of such esters is chemically feasible, their crystallographic analysis appears to be an area that has not been extensively explored or reported.
In the absence of direct experimental data, a predictive discussion on the expected structural features can be offered based on well-established principles of conformational analysis of cyclohexane (B81311) systems.
Crystal Structures and Molecular Conformations in the Solid State
It is anticipated that the cyclohexane ring in esters of this compound would adopt a chair conformation, as this is the most stable arrangement for six-membered rings, minimizing both angle and torsional strain. In the trans configuration, the fluorine atom and the ester group would be positioned on opposite sides of the ring. This can result in two primary chair conformers: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).
Generally, the diequatorial conformer is expected to be significantly more stable and therefore more likely to be observed in the solid state. This preference is driven by the minimization of steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would arise in the diaxial conformer. The bulky ester group, in particular, would experience significant steric clashes with the axial hydrogens on the same side of the ring if it were forced into an axial position.
The packing of these molecules in a crystal lattice would be governed by intermolecular forces such as dipole-dipole interactions, arising from the polar C-F and C=O bonds, and van der Waals forces. The specific crystal system and space group would depend on the nature of the ester group and the crystallization conditions.
Analysis of Bond Lengths and Dihedral Angles (C-F, C-O ester)
Based on typical values from related fluorinated organic compounds and esters, the following bond lengths and dihedral angles would be expected in the solid-state structure of a trans-2-fluorocyclohexyl ester:
Expected Bond Lengths:
| Bond | Expected Length (Å) |
| C-F | 1.38 - 1.41 |
| C-O (ester) | 1.33 - 1.36 (C-O-C) and 1.43 - 1.47 (O-C=O) |
The C-F bond length is characteristic of a single bond between carbon and fluorine. For the ester group, the C-O bond within the ester linkage (C-O-C) exhibits partial double bond character due to resonance, making it shorter than a typical C-O single bond.
Expected Dihedral Angles:
The key dihedral angle defining the trans relationship between the fluorine and the ester group would be the F-C2-C1-O angle. In a diequatorial conformation, this angle would be expected to be close to 180° (anti-periplanar). In the less likely diaxial conformation, this angle would also be approximately 180°. The specific puckering of the cyclohexane ring would cause slight deviations from this ideal value.
NMR Spectroscopy for Structural Elucidation of Derivatives
NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution. For derivatives of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of their molecular architecture.
¹H, ¹³C, and ¹⁹F NMR Spectral Data and Assignments
A study by Abraham et al. (1996) on this compound provides a strong foundation for these predictions. In various solvents, the diequatorial conformer is the dominant species in solution, consistent with the expected solid-state structure.
¹H NMR:
The proton attached to the carbon bearing the fluorine (H-C-F) and the proton attached to the carbon bearing the ester group (H-C-O) would be of particular diagnostic importance.
H-C-F: This proton would appear as a complex multiplet due to coupling with the vicinal protons on the cyclohexane ring and a large geminal coupling to the fluorine atom (²JHF). The chemical shift would be significantly downfield due to the electronegativity of the fluorine atom.
H-C-O: This proton would also be shifted downfield, though typically to a lesser extent than H-C-F, due to the deshielding effect of the ester's oxygen atom. Its multiplicity would be determined by coupling to its neighboring protons.
The coupling constants between the protons on the cyclohexane ring, particularly the vicinal coupling constants (³JHH), would be crucial for confirming the chair conformation and the equatorial positions of the substituents. Large trans-diaxial coupling constants (typically 8-12 Hz) would be expected for the interactions between axial protons.
¹³C NMR:
The carbon atoms directly bonded to the fluorine and the ester group would show characteristic chemical shifts.
C-F: The carbon atom bonded to fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive feature in the ¹³C NMR spectrum of organofluorine compounds. Its chemical shift would be in the typical range for a fluorinated aliphatic carbon.
C-O: The carbon atom bonded to the ester oxygen would also be shifted downfield.
C=O: The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift, typically in the range of 160-180 ppm.
¹⁹F NMR:
The ¹⁹F NMR spectrum would provide direct information about the fluorine environment.
A single resonance would be expected for the fluorine atom in trans-2-fluorocyclohexyl esters.
This signal would be split into a multiplet due to coupling with nearby protons, most notably the geminal proton (H-C-F) and the vicinal protons. The magnitude of these coupling constants (JHF) provides valuable structural information.
The following table summarizes the anticipated NMR data for a generic trans-2-fluorocyclohexyl ester:
Anticipated NMR Data for a trans-2-Fluorocyclohexyl Ester Derivative:
| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | H-C1-O | Downfield | Multiplet | ³JHH would indicate conformation |
| ¹H | H-C2-F | Downfield | Multiplet | Large ²JHF |
| ¹³C | C1-O | Downfield | Singlet (or doublet due to long-range C-F coupling) | |
| ¹³C | C2-F | Downfield | Doublet | Large ¹JCF |
| ¹³C | C=O | 160-180 | Singlet | |
| ¹⁹F | F | Characteristic range for alkyl fluorides | Multiplet | JHF |
Future Directions in Research on Trans 2 Fluorocyclohexanol
Elucidating Remaining Controversies in Intramolecular Interactions
The conformational preference of trans-2-fluorocyclohexanol (B1313321) is governed by a delicate balance of competing intramolecular forces, including the gauche effect and hydrogen bonding. The molecule exists in a conformational equilibrium between a diequatorial (eq-eq) and a diaxial (ax-ax) chair form. The primary controversy lies in attributing the observed stability of the diequatorial conformer to either a classic gauche effect or a specific intramolecular O-H···F hydrogen bond.
Research has shown that the diequatorial conformer is significantly stabilized by an intramolecular O-H···F hydrogen bond. proceedings.sciencersc.org This interaction has an estimated attractive energy of 1.6 kcal/mol. rsc.org The stability, however, is highly sensitive to the surrounding environment. wikipedia.org NMR spectroscopic studies have been instrumental in quantifying the populations of the two conformers in various solvents. rsc.org These studies reveal that the free energy difference (ΔG) between the diaxial and diequatorial forms is significantly influenced by solvent polarity. rsc.org
In nonpolar solvents, the diequatorial conformer is heavily favored, which is consistent with the presence of a strong intramolecular hydrogen bond. As the solvent polarity increases, the energy difference between the conformers decreases, although the diequatorial form remains dominant. This is because polar solvents can engage in intermolecular hydrogen bonding with the hydroxyl group, thereby competing with and slightly weakening the intramolecular O-H···F bond. rsc.org
| Solvent | ΔG (aa–ee) (kcal/mol) |
|---|---|
| Vapour State | 1.6 |
| Carbon Tetrachloride (CCl₄) | 1.5 |
| Acetone | 1.2 |
Data derived from NMR spectroscopic studies, illustrating the free energy difference between the diaxial and diequatorial conformers of this compound in different environments. rsc.org
Future research should focus on employing more sensitive spectroscopic techniques, such as cryogenic matrix-isolation infrared spectroscopy, to directly observe the vibrational frequencies of the bonded and non-bonded O-H stretch in an inert environment. This would provide a more definitive measure of the hydrogen bond strength, free from solvent interference. Further investigation into a broader range of solvents, including those with varying hydrogen bond donating and accepting capabilities, will help to create a more complete model of solvation effects on this equilibrium.
Exploring Novel Synthetic Pathways and Derivatizations
The synthesis of fluorinated cyclohexanes often relies on methodologies that can be substrate-dependent and prone to rearrangements. nih.gov While established routes to this compound exist, future research is directed towards more efficient, stereocontrolled, and environmentally benign synthetic strategies. Modern fluorination techniques, such as those employing deoxofluorinating reagents or enzymatic processes, offer promising avenues. ijournals.cn Biocatalysis, in particular, could provide highly stereoselective pathways to chiral fluorinated building blocks. chimia.ch
The derivatization of this compound is a key area for future exploration. The hydroxyl group serves as a versatile handle for introducing a wide array of functional groups. For instance, O-alkylation can be used to attach various organic moieties, potentially leading to new molecules with applications in medicinal chemistry. The introduction of fluorine is known to favorably influence properties like metabolic stability and binding affinity, making derivatives of this compound attractive candidates for drug discovery programs. nih.govresearchgate.net Research into creating ester, ether, and carbamate (B1207046) derivatives could yield novel compounds with tailored biological activities.
Advanced Computational Modeling of Complex Solvent Environments
Computational chemistry provides powerful tools for understanding the factors that govern the conformational preferences of this compound. A significant challenge in modeling this system is accurately representing the solvent, as both intramolecular and intermolecular hydrogen bonds play a crucial role. researchgate.net Future research will focus on the application of advanced solvation models.
There are two primary approaches to modeling solvent effects:
Implicit (or Continuum) Models : These methods represent the solvent as a continuous medium with averaged properties, such as a dielectric constant. wikipedia.orgfiveable.me While computationally efficient, they may fail to capture specific, short-range interactions like hydrogen bonding. researchgate.netacs.org
Explicit Models : These models include individual solvent molecules in the simulation, allowing for a detailed, atomistic representation of solute-solvent interactions. researchgate.net This approach is more computationally intensive but can provide a more accurate picture of systems where specific interactions are dominant. researchgate.net
Hybrid explicit/implicit models offer a compromise, treating the immediate solvation shell explicitly while representing the bulk solvent as a continuum. wikipedia.orgaip.org This can balance computational cost with accuracy. aip.org For this compound, accurately modeling the competition between intra- and intermolecular hydrogen bonding requires a sophisticated approach. Future computational studies should employ high-level quantum mechanical methods combined with hybrid solvation models. These simulations can help dissect the energetic contributions of hyperconjugation, electrostatic interactions, and Pauli repulsion, providing a clearer picture of the forces at play and resolving the discrepancies between different theoretical models and experimental observations. rsc.org
Applications in Stereoselective Synthesis of Fluorinated Compounds
The enantiomers of this compound are valuable chiral building blocks. As part of the "chiral pool," which comprises readily available, enantiopure natural products and their derivatives, they offer a strategic advantage in the synthesis of complex molecules. wikipedia.orgnih.gov The use of such building blocks can significantly simplify synthetic routes and ensure high stereochemical purity in the final product. nih.govmdpi.com
The future application of this compound in stereoselective synthesis lies in its use as a precursor for more complex fluorinated targets. Its defined stereochemistry can be transferred to new products through various chemical transformations. For example:
The hydroxyl group can be converted into a good leaving group, allowing for stereospecific nucleophilic substitution reactions.
It can be used as a chiral auxiliary to direct the stereochemical outcome of reactions on a tethered prochiral substrate.
Oxidation of the alcohol to the corresponding ketone, followed by stereoselective addition of a nucleophile, could generate a new stereocenter with a defined relationship to the existing C-F bond.
The development of synthetic methodologies that leverage the inherent chirality of this compound will enable the efficient construction of novel, stereochemically complex fluorinated molecules for evaluation in pharmaceutical and agrochemical research. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
